(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid
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Overview
Description
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a pyridine ring, along with a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal to replace a hydrogen atom in the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling of Halopyridines with Tetraalkoxydiborane or Dialkoxyhydroborane: This method utilizes palladium as a catalyst to couple halopyridines with boron reagents.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the desired boronic acid derivative.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Hydrolysis: Boronic acids can undergo hydrolysis, especially under physiological pH conditions.
Cross-Coupling Reactions: These reactions involve the coupling of boronic acids with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Aldehydes: Used in oxidative dehydroborylation to revert over-borylated products to mono-borylated alkenes.
Major Products Formed
Thienylpyridyl Garlands: Formed via cross-coupling with heteroaryl halides.
Arenes: Formed via nickel-catalyzed cross-coupling with potassium aryl- and heteroaryl trifluoroborates.
Meso-Substituted ABCD-Type Porphyrins: Formed by functionalization reactions.
Scientific Research Applications
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid primarily involves its role in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-3-boronic acid
- 2-Fluoro-3-pyridineboronic acid
- 3-Pyridinylboronic acid
- 6-Bromo-4-methylpyridine-3-boronic acid
Uniqueness
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid is unique due to the combination of bromine, fluorine, and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and selectivity in various reactions. This makes it a valuable compound for specific applications in organic synthesis and drug development.
Properties
Molecular Formula |
C6H6BBrFNO2 |
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Molecular Weight |
233.83 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H6BBrFNO2/c1-3-5(8)2-4(7(11)12)6(9)10-3/h2,11-12H,1H3 |
InChI Key |
WEXBIZNVOKFMFN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1F)C)Br)(O)O |
Origin of Product |
United States |
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